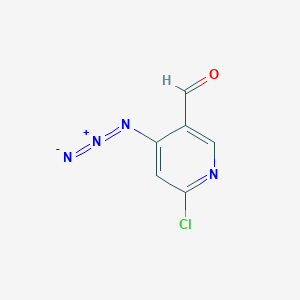

4-Azido-6-chloropyridine-3-carbaldehyde

Description

4-Azido-6-chloropyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with an azido group (-N₃) at position 4, a chlorine atom at position 6, and an aldehyde (-CHO) at position 3. The aldehyde group may enable condensation reactions, while the chlorine and azide substituents influence electronic properties and reactivity.

Propriétés

IUPAC Name |

4-azido-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O/c7-6-1-5(10-11-8)4(3-12)2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXRRZZYYAKPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-6-chloropyridine-3-carbaldehyde typically involves the introduction of the azido group and the chloro group onto the pyridine ring, followed by the formation of the aldehyde group. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

4-Azido-6-chloropyridine-3-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The azido and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with different functional groups replacing the azido or chloro groups.

Oxidation: The major product is 4-azido-6-chloropyridine-3-carboxylic acid.

Reduction: The major product is 4-azido-6-chloropyridine-3-methanol.

Applications De Recherche Scientifique

4-Azido-6-chloropyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and protein labeling due to its reactive azido group.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Azido-6-chloropyridine-3-carbaldehyde involves its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in bioconjugation and labeling studies. The chloro group can participate in substitution reactions, allowing for further functionalization of the molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The provided evidence includes safety data sheets (SDS) for two compounds, which serve as structural analogs for comparison:

Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen) in the target compound.

- Substituents :

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid has a chlorine at position 2, a methyl group at 6, and a carboxylic acid (-COOH) at 4.

- The target compound features chlorine at position 6, an azide at 4, and an aldehyde at 3.

- Reactivity :

- The carboxylic acid group in the pyrimidine derivative enables salt formation or esterification, whereas the aldehyde in the target compound may undergo nucleophilic addition or oxidation.

- Azide groups (absent in the pyrimidine analog) allow for Huisgen cycloaddition (click chemistry).

Comparison with 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5)

- Core Structure: Indeno-pyrazole (fused bicyclic system) vs. monocyclic pyridine.

- Substituents :

- The hydrazone group (-NH-N=) in the pyrazole derivative contrasts with the aldehyde in the target compound.

- Cyclohexyl and fused aromatic systems in the pyrazole analog introduce steric bulk absent in the pyridine-based target.

- Applications :

- Hydrazones are typically used in coordination chemistry or as ligands, whereas aldehydes are versatile in forming Schiff bases or serving as electrophiles.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Reactivity Trends : The azide group in the target compound distinguishes it from the compared analogs, enabling unique reactivity (e.g., cycloadditions). Chlorine’s position (6 vs. 2 in the pyrimidine analog) alters electronic effects on the ring.

- Synthetic Potential: The aldehyde in the target compound could be oxidized to a carboxylic acid (as in the pyrimidine analog) or condensed to form hydrazones (as in the pyrazole derivative), bridging its utility to the compared compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.